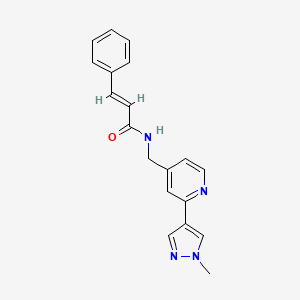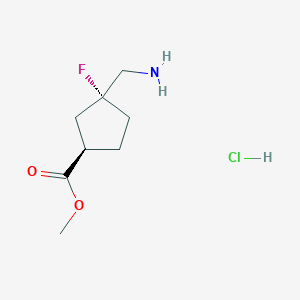![molecular formula C19H13F3N4O B2534587 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1428366-73-7](/img/structure/B2534587.png)
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone” is a nitrogen-containing heterocyclic compound . It is part of a large family of compounds that play a crucial role in the metabolism of all living cells . These compounds are abundant in nature and necessary for life .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a copper-catalyzed approach . This strategy involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The process yields a series of glycohybrids with diverse stereochemistry .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Trifluoromethyl-substituted 1,2,4-triazoles, such as the compound , have found extensive applications in the field of pharmaceuticals . They are often incorporated into drug molecules due to their unique properties, and they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Agrochemical Applications
Similar to their use in pharmaceuticals, trifluoromethyl-substituted 1,2,4-triazoles are also used in agrochemicals . Their unique properties make them effective in this field, although the specific applications can vary widely.
Biological Applications
In biology, these compounds have been used for various purposes . While the specific applications can depend on the exact structure of the compound, they often involve interactions with biological systems.
Functional Materials
Trifluoromethyl-substituted 1,2,4-triazoles have been used in the creation of functional materials . Their unique properties can contribute to the performance of these materials in various ways.
Ligand Chemistry
In ligand chemistry, these compounds can act as ligands, binding to a central metal atom to form a coordination complex . This can be useful in a variety of applications, including catalysis and materials science.
Anticancer Applications
Some compounds with this structure have been reported as having anticancer properties . This makes them of interest for the development of new cancer treatments.
Antioxidant Applications
In addition to their potential anticancer properties, some of these compounds have also been reported as having antioxidant properties . This could make them useful in a variety of health-related applications.
Spectroelectrochemical Applications
Compounds similar to “8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone” have been studied for their spectroelectrochemical properties . These properties can be useful in a variety of fields, including electrochemical technologies .
Eigenschaften
IUPAC Name |
2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(9-15)11-25-18(27)17-10-16(24-26(17)12-23-25)14-6-2-1-3-7-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGOPPFLCCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

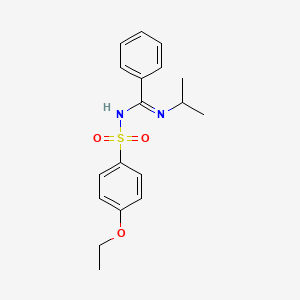
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
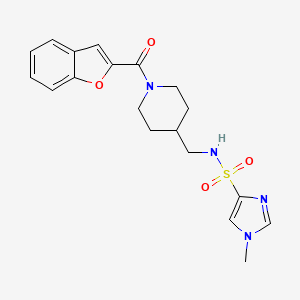
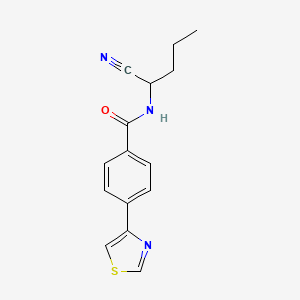
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
